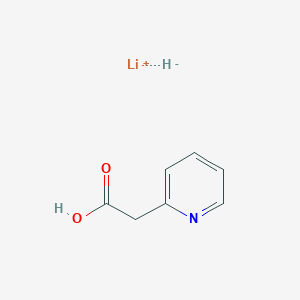![molecular formula C12H18ClNOS B13042280 5'-Methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran] hcl](/img/structure/B13042280.png)
5'-Methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran] hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran] hydrochloride: is a chemical compound with the molecular formula C12H18ClNOS and a molecular weight of 259.79 g/mol . This compound is primarily used for research purposes and has shown potential in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran] hydrochloride involves multiple steps. One common method includes the reaction of piperidine with a thieno[2,3-C]pyran derivative under specific conditions to form the desired spiro compound . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 5’-Methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran] hydrochloride can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological targets. It may be used in assays to investigate its effects on cellular processes .
Medicine: The compound has shown promise in medicinal chemistry for the development of new therapeutic agents. It is being explored for its potential efficacy against certain diseases .
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique structure makes it valuable for developing new materials with specific properties .
Mechanism of Action
The mechanism of action of 5’-Methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran] hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating key cellular processes .
Comparison with Similar Compounds
- 4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]
- 2-Methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran] derivatives
Comparison: Compared to similar compounds, 5’-Methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran] hydrochloride exhibits unique properties due to the presence of the methyl group at the 5’ position. This modification can influence its reactivity, binding affinity, and overall biological activity . The presence of the hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications .
Properties
Molecular Formula |
C12H18ClNOS |
|---|---|
Molecular Weight |
259.80 g/mol |
IUPAC Name |
5-methylspiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine];hydrochloride |
InChI |
InChI=1S/C12H17NOS.ClH/c1-9-8-10-2-7-15-11(10)12(14-9)3-5-13-6-4-12;/h2,7,9,13H,3-6,8H2,1H3;1H |
InChI Key |
VNIPNKXGQMEQHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C3(O1)CCNCC3)SC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B13042215.png)


![7-(Tert-butyl)-4-chlorothieno[3,2-D]pyrimidin-2-amine](/img/structure/B13042246.png)

![8-(3-Fluoro-5-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13042257.png)




